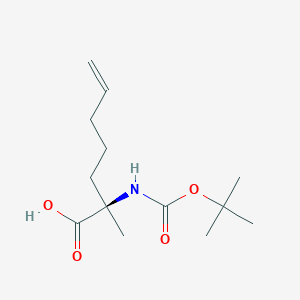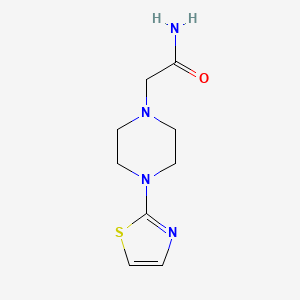
2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide is a heterocyclic compound that contains both thiazole and piperazine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide typically involves the reaction of thiazole derivatives with piperazine derivatives. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate, which is then reacted with thiazole derivatives . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .
Aplicaciones Científicas De Investigación
2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored as an antitumor agent, showing promising results in inhibiting the growth of certain cancer cell lines
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase . This mechanism is particularly relevant in its antitumor activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds also contain thiazole and piperazine moieties and have been studied for their antitumor activities.
N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: Similar in structure but with a morpholine ring, these compounds have shown comparable biological activities.
Uniqueness
2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide is unique due to its specific combination of thiazole and piperazine rings, which confer distinct chemical and biological properties. Its ability to inhibit topoisomerase II and induce cell cycle arrest makes it a promising candidate for further development as an antitumor agent .
Propiedades
Fórmula molecular |
C9H14N4OS |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C9H14N4OS/c10-8(14)7-12-2-4-13(5-3-12)9-11-1-6-15-9/h1,6H,2-5,7H2,(H2,10,14) |
Clave InChI |
RQHUISILUMYFKS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(=O)N)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


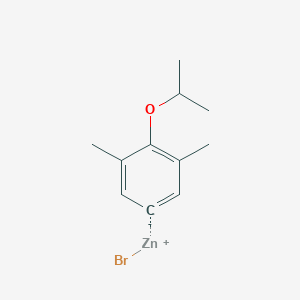
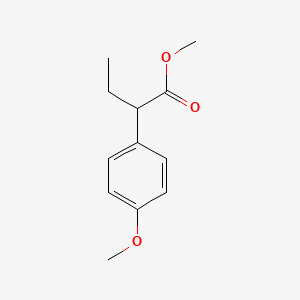
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)

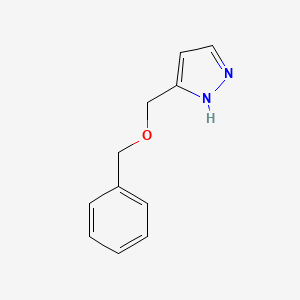
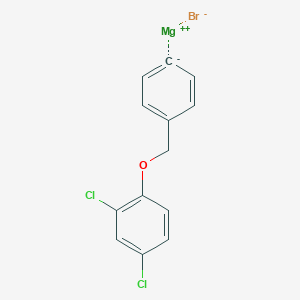
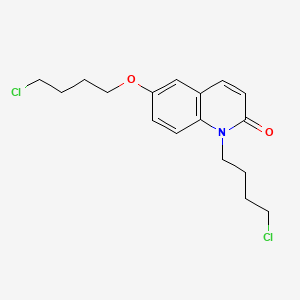
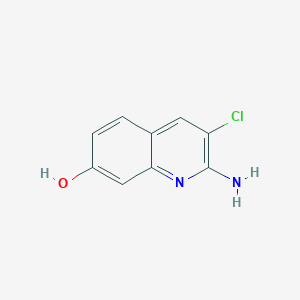
![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
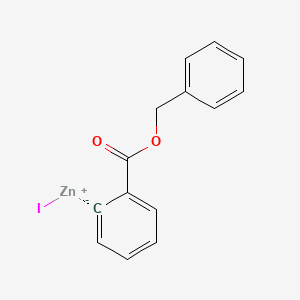
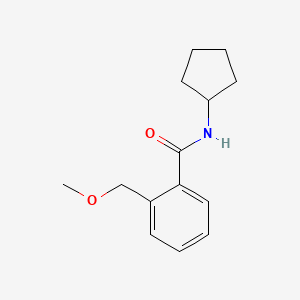
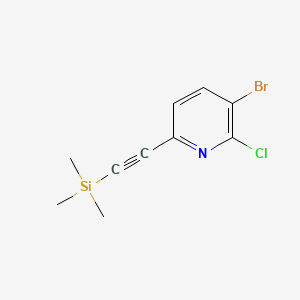
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
